

Application Notes and Protocols for the Metal-Catalyzed Synthesis of Substituted Quinazolinones

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Compound of Interest		
Compound Name:	Quinazoline-4,7-diol	
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These application notes provide detailed protocols and comparative data for the synthesis of substituted quinazolinones, a critical scaffold in medicinal chemistry, utilizing a range of metal catalysts. The following sections offer step-by-step experimental procedures, quantitative data summaries, and visual representations of reaction workflows and mechanisms to aid in the practical application of these methodologies in a research and development setting.

Palladium-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol outlines a highly efficient one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from readily available o-nitrobenzamides and various alcohols via a palladium-catalyzed hydrogen transfer reaction. This cascade reaction involves alcohol oxidation, nitro group reduction, condensation, and subsequent dehydrogenation.[1][2]

Experimental Protocol

General Procedure:[2]

• To a 10 mL sealed tube, add o-nitrobenzamide (1.0 mmol, 1.0 equiv.), the corresponding alcohol (2.5 equiv.), and Pd(dppf)Cl₂ (10 mol%).



- Add chlorobenzene (1.0 mL) as the solvent.
- Seal the tube and heat the reaction mixture to 140 °C under an argon atmosphere for 8 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-substituted quinazolin-4(3H)-one.

Table 1: Palladium-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones from o-Nitrobenzamide and Various Alcohols.[2]



Entry	Alcohol	Product	Yield (%)
1	Benzyl alcohol	2-Phenylquinazolin- 4(3H)-one	87
2	4-Methylbenzyl alcohol	2-(p-Tolyl)quinazolin- 4(3H)-one	92
3	4-Methoxybenzyl alcohol	2-(4- Methoxyphenyl)quinaz olin-4(3H)-one	85
4	4-Chlorobenzyl alcohol	2-(4- Chlorophenyl)quinazol in-4(3H)-one	88
5	2-Thiophenemethanol	2-(Thiophen-2- yl)quinazolin-4(3H)- one	66
6	Cyclohexylmethanol	2- Cyclohexylquinazolin- 4(3H)-one	64

Reaction Workflow

Caption: Workflow for Palladium-Catalyzed Quinazolinone Synthesis.

Copper-Catalyzed Domino Synthesis of Quinazolinones

This method describes an efficient copper-catalyzed domino reaction for the synthesis of quinazolinone derivatives from substituted 2-halobenzamides and (aryl)methanamines, using air as a green oxidant.[3][4] The cascade involves a sequential Ullmann-type coupling, aerobic oxidation, and intramolecular nucleophilic addition.[3]

Experimental Protocol

General Procedure:[3]



- In a reaction tube, combine the substituted 2-halobenzamide (0.2 mmol, 1.0 equiv.), (aryl)methanamine (0.4 mmol, 2.0 equiv.), CuBr (10 mol%), and K₂CO₃ (0.6 mmol, 3.0 equiv.).
- Add DMSO (2 mL) as the solvent.
- Stir the reaction mixture at 100-120 °C under an air atmosphere for the specified time (monitored by TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add water to the mixture and extract with ethyl acetate.
- Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the desired quinazolinone derivative.

Table 2: Copper-Catalyzed Domino Synthesis of Quinazolinones.[3]



Entry	2- Halobenzamid e	(Aryl)methana mine	Product	Yield (%)
1	2-lodobenzamide	Benzylamine	2- Phenylquinazolin -4(3H)-one	85
2	2- Bromobenzamid e	Benzylamine	2- Phenylquinazolin -4(3H)-one	78
3	2-lodo-4- nitrobenzamide	Benzylamine	6-Nitro-2- phenylquinazolin -4(3H)-one	92
4	2-lodobenzamide	4- Chlorobenzylami ne	2-(4- Chlorophenyl)qui nazolin-4(3H)- one	82
5	2-lodobenzamide	Thiophen-2- ylmethanamine	2-(Thiophen-2- yl)quinazolin- 4(3H)-one	75

Reaction Mechanism

Caption: Mechanism of Copper-Catalyzed Domino Synthesis.

Ruthenium-Catalyzed Deaminative Coupling for Quinazolinone Synthesis

This protocol details the synthesis of quinazolinone derivatives through a ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with various amines.[5][6] This method provides a direct route to these valuable compounds without the need for reactive reagents.[6]

Experimental Protocol

General Procedure:[7]



- In a glovebox, charge a screw-capped vial with 2-aminobenzamide (0.5 mmol, 1.0 equiv.), the amine (0.7 mmol, 1.4 equiv.), [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ (1) (3 mol%), and 3,4,5,6tetrachloro-1,2-benzoquinone (L1) (10 mol%).
- Add dioxane (2 mL) as the solvent.
- Seal the vial and heat the reaction mixture at 140 °C for 20 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the pure quinazolinone.

Table 3: Ruthenium-Catalyzed Deaminative Coupling for Quinazolinone Synthesis.[7]

Entry	2- Aminobenzami de	Amine	Product	Yield (%)
1	2- Aminobenzamide	Benzylamine	3- Benzylquinazolin -4(3H)-one	85
2	2- Aminobenzamide	4- Methoxybenzyla mine	3-(4- Methoxybenzyl)q uinazolin-4(3H)- one	82
3	2-Amino-5- chlorobenzamide	Benzylamine	6-Chloro-3- benzylquinazolin- 4(3H)-one	88
4	2- Aminobenzamide	Phenethylamine	3- Phenethylquinaz olin-4(3H)-one	75

Reaction Workflow



Caption: Workflow for Ruthenium-Catalyzed Deaminative Coupling.

Gold-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones

This section describes a gold(I)-catalyzed one-pot cascade process for the synthesis of polycyclic dihydroquinazolinones from alkyne-tethered anthranilamides.[8][9] This methodology allows for the rapid construction of complex molecular scaffolds under mild conditions.[10]

Experimental Protocol

General Procedure:[10]

- To a solution of the alkyne-tethered anthranilamide (1.0 equiv.) in DCE (4 mL) in a sealed tube, add (PPh₃)AuCl (5 mol%) and AgOTf (10 mol%).
- Add 4 Å molecular sieves (500 mg).
- Heat the reaction mixture at 80 °C for the time indicated by TLC monitoring.
- After completion, cool the reaction to room temperature and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash chromatography on silica gel to afford the polycyclic dihydroquinazolinone.

Data Presentation

Table 4: Gold-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones.[10]



Entry	Substrate	Product	Yield (%)
1	N-(pent-4-yn-1-yl)-2- aminobenzamide	6,7,8,9-Tetrahydro- 11H-pyrido[2,1- b]quinazolin-11-one	80
2	N-(hex-5-yn-1-yl)-2- aminobenzamide	7,8,9,10-Tetrahydro- 6H,12H-azepino[2,1- b]quinazolin-12-one	75
3	2-Amino-N-(1- phenylprop-2-yn-1- yl)benzamide	7-Phenyl-6,7-dihydro- 5H-pyrrolo[2,1- b]quinazolin-5-one	85

Reaction Mechanism

Caption: Mechanism of Gold-Catalyzed Tandem Cyclization.

Iron-Catalyzed Cross-Dehydrogenative Coupling for 2-Aryl Quinazolinone Synthesis

This protocol details a direct and efficient synthesis of 2-aryl quinazolinones via an iron-catalyzed cross-dehydrogenative coupling (CDC) between anthranilamides and methyl arenes. [11][12] This method utilizes an inexpensive and environmentally benign iron catalyst.[13]

Experimental Protocol

General Procedure:[11]

- To a screw-capped vial, add anthranilamide (0.4 mmol, 1.0 equiv.), the methyl arene (2.0 mL), and FeCl₃ (10 mol%).
- Add di-tert-butyl peroxide (DTBP) (3.0 equiv.) as the oxidant.
- Seal the vial and stir the reaction mixture at 130 °C for 12 hours under an air atmosphere.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate.



- Wash the organic layer with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
- Purify the crude product by column chromatography on silica gel to give the desired 2-aryl quinazolinone.

Table 5: Iron-Catalyzed Cross-Dehydrogenative Coupling for 2-Aryl Quinazolinone Synthesis. [11]

Entry	Anthranilamid e	Methyl Arene	Product	Yield (%)
1	2- Aminobenzamide	Toluene	2- Phenylquinazolin -4(3H)-one	95
2	2- Aminobenzamide	p-Xylene	2-(p- Tolyl)quinazolin- 4(3H)-one	89
3	2- Aminobenzamide	Mesitylene	2-(2,4,6- Trimethylphenyl) quinazolin-4(3H)- one	78
4	2-Amino-5- chlorobenzamide	Toluene	6-Chloro-2- phenylquinazolin -4(3H)-one	91

Reaction Workflow

Caption: Workflow for Iron-Catalyzed CDC Synthesis.

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